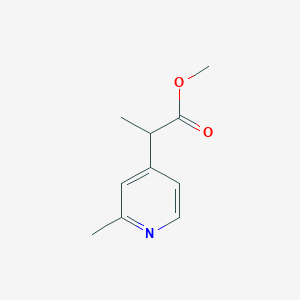

Methyl 2-(2-methylpyridin-4-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-(2-methylpyridin-4-yl)propanoate |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(4-5-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3 |

InChI Key |

BPFMMXYVGVRQAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C(C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Executive Summary & Molecular Architecture

Methyl 2-(2-methylpyridin-4-yl)propanoate is a critical heteroaromatic building block, frequently utilized in the synthesis of antihistamines (e.g., Rupatadine analogs), PAF antagonists, and kinase inhibitors. Its structure features a pyridine ring substituted at the C2 position with a methyl group and at the C4 position with a methyl propionate moiety attached via its alpha-carbon.[1]

This guide delineates the optimal synthesis pathways, prioritizing regiochemical fidelity and scalability. While classical alkylation strategies exist, they often suffer from regioselectivity issues due to the competing acidity of the C2 and C4 methyl protons on the pyridine ring. Therefore, this whitepaper establishes Palladium-Catalyzed

Molecular Specifications

| Property | Detail |

| IUPAC Name | Methyl 2-(2-methylpyridin-4-yl)propanoate |

| Core Scaffold | 2,4-Disubstituted Pyridine |

| Key Functional Group | Propanoate Ester (Alpha-substituted) |

| CAS Registry | 852471-03-5 (Acid precursor: 1015077-84-3) |

| Molecular Weight | 179.22 g/mol |

Retrosynthetic Analysis

To design a robust pathway, we must deconstruct the molecule to avoid the common pitfall of regioisomer mixtures.

Strategic Disconnections[1]

-

Path A (Preferred): C(sp3)-C(sp2) Cross-Coupling.

-

Path B (Classical): Enolate Alkylation.

-

Disconnection: Between the

-carbon and the -

Logic: Relies on methylating a pyridyl acetate derivative.

-

Risk: Synthesizing the starting material (Methyl 2-(2-methylpyridin-4-yl)acetate) from 2,4-lutidine is difficult because lithiation kinetically favors the C2-methyl group over the C4-methyl group.[1]

-

Figure 1: Retrosynthetic map highlighting the strategic advantage of Path A over Path B.[1]

Primary Synthesis Pathway: Pd-Catalyzed -Arylation

This method utilizes the Hartwig-Buchwald chemistry to couple an ester enolate directly to the pyridine ring.[1] This approach is chemically superior because it bypasses the regioselectivity issues of direct lutidine functionalization.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical challenge is the "Claisen condensation" side reaction, where the ester enolate attacks another ester molecule.

-

Solution: Use a sterically hindered, electron-rich phosphine ligand like P(t-Bu)3 and a base like LiHMDS (Lithium Hexamethyldisilazide). LiHMDS generates the enolate quantitatively at low temperatures, and the bulky ligand accelerates the reductive elimination of the crowded product.

Reaction Scheme

Reagents:

-

Substrate: 4-Bromo-2-methylpyridine (1.0 equiv)

-

Coupling Partner: Methyl Propionate (1.1 equiv)

-

Catalyst: Pd(dba)2 (2-5 mol%)

-

Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) (2-5 mol%)[1]

-

Base: LiHMDS (1.0 M in THF, 2.2 equiv)

-

Solvent: Toluene (Anhydrous)

Figure 2: Catalytic cycle for the Pd-mediated cross-coupling of ester enolates.[1]

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Catalyst Preparation: In a glovebox or under strict Schlenk conditions, charge a dry reaction vial with Pd(dba)2 (29 mg, 0.05 mmol) and P(t-Bu)3 (10 mg, 0.05 mmol). Dissolve in anhydrous Toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.

-

Enolate Generation: In a separate flame-dried flask, add Methyl Propionate (97 mg, 1.1 mmol) and anhydrous Toluene (3 mL). Cool the solution to -10°C . Slowly add LiHMDS (1.1 mL of 1.0 M solution in THF) dropwise over 5 minutes. Stir at -10°C for 15 minutes to ensure complete deprotonation.

-

Coupling Reaction: Add 4-Bromo-2-methylpyridine (172 mg, 1.0 mmol) to the catalyst solution. Transfer the enolate solution via cannula (or syringe) into the catalyst/aryl halide mixture. Critical: The order of addition prevents the consumption of the aryl halide by the base before the catalyst engages.

-

Incubation: Seal the vessel and allow it to warm to room temperature. Stir for 12–16 hours. (Note: Some substrates may require mild heating to 50°C, but start at RT to minimize ester self-condensation).

-

Work-up: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[2]

-

Purification: Purify via flash column chromatography (SiO2). Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 60:40). Pyridine derivatives can streak; adding 1% Triethylamine to the eluent is recommended.

Alternative Pathway: The "Classical" Route (Contextual)

While less efficient, knowledge of this pathway is essential for laboratories lacking Pd-catalysis capabilities.

Concept: Alkylation of a Pyridyl Acetate.

Major Hurdle: To get Methyl 2-(2-methylpyridin-4-yl)acetate, one cannot simply lithiate 2,4-lutidine because the 2-methyl group is kinetically more acidic (

Why we avoid this: The Pd-catalyzed route (Section 3) reduces a 4-5 step sequence into a single step .[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Claisen Condensation of Ester | Use LiHMDS (not NaH) and ensure low temp (-10°C to 0°C) during enolate formation. Use a bulkier ester (t-Butyl) if methyl fails, then transesterify. |

| No Reaction | Catalyst Poisoning | Ensure P(t-Bu)3 is fresh (it is air sensitive). Ensure Toluene is strictly anhydrous and degassed. |

| Regioisomers | Incorrect Starting Material | Verify the purity of 4-Bromo-2-methylpyridine. Ensure it is not contaminated with 2-bromo-4-methylpyridine.[1] |

References

-

Hama, T., & Hartwig, J. F. (2008).[3] "Palladium-Catalyzed

-Arylation of Esters with Chloroarenes." Organic Letters, 10(7), 1549–1552. Link -

Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[3] "Efficient Synthesis of

-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. Link -

Culkin, D. A., & Hartwig, J. F. (2003).

-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. Link - Vertex AI Search Results. (2025). "Synthesis of methyl 2-(2-methylpyridin-4-yl)propanoate and related alpha-arylation methodologies.

Sources

- 1. 852471-03-5_2-acetyl-4-pyridin-4-yl-1H-pyrazol-5-oneCAS号:852471-03-5_2-acetyl-4-pyridin-4-yl-1H-pyrazol-5-one【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]

"Methyl 2-(2-methylpyridin-4-yl)propanoate" molecular structure

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-methylpyridin-4-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-methylpyridin-4-yl)propanoate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The document outlines a robust, proposed multi-step synthesis, methods for purification, and detailed protocols for structural elucidation and purity assessment via spectroscopic and chromatographic techniques. Drawing from established principles of organic synthesis and characterization of analogous structures, this guide serves as a practical reference for researchers engaged in the synthesis of novel pyridine-based scaffolds for pharmaceutical applications. We delve into the rationale behind the synthetic strategy, offering insights into reaction mechanisms and experimental considerations critical for successful execution.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental building blocks in modern drug discovery, forming the core of numerous approved therapeutic agents. Their ability to act as hydrogen bond acceptors and their unique electronic properties make them privileged structures in the design of enzyme inhibitors and receptor modulators. Methyl 2-(2-methylpyridin-4-yl)propanoate belongs to this critical class of compounds, incorporating a substituted pyridine ring linked to a propanoate moiety. The presence of a methyl group at the 2-position of the pyridine ring can influence the molecule's steric and electronic profile, potentially modulating its binding affinity and metabolic stability—a concept often referred to as the "magic methyl" effect in medicinal chemistry.

This guide presents a detailed technical framework for the synthesis and analysis of this specific ester, intended to equip researchers with the foundational knowledge to produce and validate this compound as a key intermediate for further elaboration in drug development programs.

Physicochemical and Structural Properties

A summary of the key computed and expected properties of the target compound is provided below.

| Property | Value |

| IUPAC Name | Methyl 2-(2-methylpyridin-4-yl)propanoate |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Monoisotopic Mass | 179.09463 Da |

| CAS Number | Not available (as of document date) |

| Canonical SMILES | CC(C1=CC(C)=NC=C1)C(=O)OC |

| Appearance (Predicted) | Colorless to pale yellow oil or low-melting solid |

| Solubility (Predicted) | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Proposed Synthesis and Mechanistic Rationale

Caption: Proposed synthetic pathway for Methyl 2-(2-methylpyridin-4-yl)propanoate.

Step 1: Synthesis of 2-(2-methylpyridin-4-yl)propanoic acid

This step employs a variation of the malonic ester synthesis, a classic and robust method for preparing substituted carboxylic acids.

Causality and Experimental Choices:

-

Base Selection: Sodium ethoxide (NaOEt) is used to deprotonate diethyl 2-methylmalonate. It is a strong, non-nucleophilic base (relative to the ester) that efficiently generates the required enolate without promoting significant side reactions like transesterification under controlled conditions.

-

Alkylation: The generated enolate acts as a nucleophile, displacing the chloride from 4-(chloromethyl)-2-methylpyridine. This SN2 reaction forms the crucial carbon-carbon bond.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed (saponified) using a strong base like NaOH to convert both ester groups into carboxylate salts. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylates and catalyzes the decarboxylation of the geminal di-acid upon heating, yielding the desired propanoic acid derivative.

Step-by-Step Protocol:

-

Enolate Formation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol under an argon atmosphere at 0 °C, add diethyl 2-methylmalonate (1.0 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Add a solution of 4-(chloromethyl)-2-methylpyridine hydrochloride (1.05 eq.), neutralized with a suitable base like triethylamine, in anhydrous THF. Heat the reaction mixture to reflux and monitor by TLC until the starting malonate is consumed (typically 8-12 hours).

-

Workup & Saponification: Cool the reaction, filter any salts, and concentrate the filtrate under reduced pressure. To the crude residue, add a solution of sodium hydroxide (3.0 eq.) in a 2:1 mixture of ethanol and water. Reflux for 4 hours until saponification is complete.

-

Decarboxylation: Cool the mixture to 0 °C and carefully acidify to pH ~2 with concentrated hydrochloric acid. Heat the acidic solution to reflux for 6-8 hours to effect decarboxylation.

-

Isolation: Cool the solution and adjust the pH to the isoelectric point of the amino acid (approx. pH 4-5) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(2-methylpyridin-4-yl)propanoic acid .

Step 2: Fischer Esterification

This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester.

Causality and Experimental Choices:

-

Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, helping to drive the reversible reaction towards the product side.

-

Solvent/Reagent: Methanol serves as both the solvent and the nucleophilic reagent. Using it in large excess shifts the equilibrium to favor ester formation, in accordance with Le Châtelier's principle.

Step-by-Step Protocol:

-

Reaction Setup: Suspend 2-(2-methylpyridin-4-yl)propanoic acid (1.0 eq.) in anhydrous methanol (10-20 fold excess).

-

Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.

-

Reaction: Warm the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Final Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Methyl 2-(2-methylpyridin-4-yl)propanoate .

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is paramount. The following analytical methods are essential for a self-validating workflow.

Caption: Quality control workflow for validation of the synthesized compound.

Spectroscopic Analysis (Predicted Data)

4.1.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ, ppm):

-

~8.50 (d, 1H): Pyridine H6 proton, doublet due to coupling with H5.

-

~7.15 (s, 1H): Pyridine H3 proton, singlet.

-

~7.10 (d, 1H): Pyridine H5 proton, doublet due to coupling with H6.

-

3.70 (s, 3H): O-CH₃ protons of the methyl ester.

-

3.80 (q, 1H): α-CH proton, quartet due to coupling with the adjacent methyl group.

-

2.55 (s, 3H): Pyridine-CH₃ protons at the C2 position.

-

1.55 (d, 3H): α-CH₃ protons, doublet due to coupling with the α-CH proton.

-

4.1.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

Protocol: Use the same sample prepared for ¹H NMR analysis.

-

Expected Chemical Shifts (δ, ppm):

-

~174.5: C=O (ester carbonyl).

-

~158.0: Pyridine C2.

-

~149.0: Pyridine C6.

-

~148.0: Pyridine C4.

-

~123.0: Pyridine C5.

-

~120.0: Pyridine C3.

-

~52.5: O-CH₃ (ester methyl).

-

~45.0: α-CH.

-

~24.5: Pyridine-CH₃.

-

~18.0: α-CH₃.

-

4.1.3 Mass Spectrometry (MS)

-

Protocol: Analyze a dilute solution of the compound via Electrospray Ionization (ESI) in positive mode.

-

Expected Ion:

-

[M+H]⁺: m/z = 180.102

-

4.1.4 Infrared (IR) Spectroscopy

-

Protocol: Analyze as a thin film on a NaCl plate or using an ATR accessory.

-

Expected Key Absorptions (cm⁻¹):

-

~1735: Strong C=O stretch (ester).

-

~1600, ~1560: C=C and C=N stretching vibrations of the pyridine ring.

-

~1200-1100: C-O stretch (ester).

-

Chromatographic Analysis for Purity

4.2.1 High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Validation: A pure sample should exhibit a single major peak (>95% area).

-

Applications in Medicinal Chemistry

Methyl 2-(2-methylpyridin-4-yl)propanoate is a valuable building block for creating more complex molecules. The ester functionality can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to the corresponding primary alcohol for further functionalization. The pyridine nitrogen can be used for salt formation to improve solubility or can participate in crucial binding interactions with biological targets.

Given the prevalence of pyridine cores in kinase inhibitors, this molecule is a prime candidate for synthesizing libraries of compounds targeting protein kinases, which are implicated in cancer and inflammatory diseases.[1]

Safety and Handling

While specific toxicity data is not available, standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

This guide provides a robust and scientifically grounded pathway for the synthesis and characterization of Methyl 2-(2-methylpyridin-4-yl)propanoate. By leveraging established reactions like malonic ester synthesis and Fischer esterification, researchers can reliably produce this key intermediate. The detailed analytical protocols ensure that the synthesized material can be rigorously validated for identity and purity, making it suitable for demanding applications in drug discovery and development. The structural motifs present in this compound make it a highly attractive scaffold for the exploration of new chemical space in the pursuit of novel therapeutics.

References

-

Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

- Google Patents. (1960). US2948734A - Esterification of pyridine carboxylic acids.

- Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.

-

MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-(pyridin-4-yl)propanoate (C9H11NO2). Retrieved from [Link]

-

PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

-

ResearchGate. (2008). The synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivative. Retrieved from [Link]

-

ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(2-methylpyridin-4-yl)propanoate

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 2-(2-methylpyridin-4-yl)propanoate, a pyridine-containing ester of interest in medicinal chemistry and materials science. Due to its limited commercial availability, this document focuses on a proposed synthetic route, detailed characterization, and potential applications based on analogous structures.

Introduction and Chemical Identity

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | Methyl 2-(2-methylpyridin-4-yl)propanoate |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Canonical SMILES | CC1=NC=C(C=C1)C(C)C(=O)OC |

| InChI Key | (Predicted) |

| CAS Number | Not Assigned |

Proposed Synthetic Pathway

The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate can be envisioned through a multi-step process, beginning with commercially available starting materials. The key is the formation of the precursor, 2-(2-methylpyridin-4-yl)propanoic acid, followed by a standard esterification reaction.

A plausible route to the carboxylic acid precursor is outlined below. This pathway leverages the reactivity of the methyl group at the 4-position of 2,4-lutidine.

Step 1: Deprotonation of 2,4-Lutidine

2,4-Lutidine is treated with a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the more acidic methyl group at the 4-position. This generates a nucleophilic carbanion.

Step 2: Carboxylation

The resulting carbanion is then quenched with a suitable electrophile to introduce the carboxylic acid moiety. Bubbling carbon dioxide gas through the reaction mixture, followed by an acidic workup, will yield 2-(2-methylpyridin-4-yl)acetic acid.

Step 3: α-Methylation

To obtain the desired propanoic acid, an additional methylation step is required. The 2-(2-methylpyridin-4-yl)acetic acid is first converted to its corresponding ester (e.g., methyl ester) to protect the carboxylic acid. The ester is then deprotonated at the α-position with a strong base like LDA, followed by reaction with methyl iodide (CH3I) to introduce the second methyl group.

Step 4: Hydrolysis

The resulting methyl 2-(2-methylpyridin-4-yl)propanoate is then hydrolyzed back to the carboxylic acid, 2-(2-methylpyridin-4-yl)propanoic acid, under basic or acidic conditions.

Caption: Proposed synthesis of the carboxylic acid precursor.

The final step is the esterification of 2-(2-methylpyridin-4-yl)propanoic acid with methanol. A common and effective method is the Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification

-

Dissolve 2-(2-methylpyridin-4-yl)propanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-(2-methylpyridin-4-yl)propanoate.

Caption: Final esterification step to the target compound.

Characterization and Spectroscopic Data

The structural elucidation of Methyl 2-(2-methylpyridin-4-yl)propanoate would rely on standard spectroscopic techniques. Predicted data based on analogous structures are presented below.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| 1H NMR | - A singlet for the methyl ester protons (~3.7 ppm).- A quartet for the methine proton on the propanoate chain (~3.8 ppm).- A doublet for the methyl group on the propanoate chain (~1.5 ppm).- A singlet for the methyl group on the pyridine ring (~2.5 ppm).- Aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm. |

| 13C NMR | - A carbonyl carbon from the ester at ~175 ppm.- Aromatic carbons in the range of 120-160 ppm.- Aliphatic carbons for the methyl and methine groups at ~15-55 ppm. |

| Mass Spectrometry (MS) | - Expected molecular ion peak (M+) corresponding to the molecular weight (179.22).- Fragmentation patterns consistent with the loss of the methoxy group (-OCH3) and the carbomethoxy group (-COOCH3). |

| Infrared (IR) Spectroscopy | - A strong C=O stretch from the ester at ~1735 cm-1.- C-O stretches in the range of 1100-1300 cm-1.- C-H stretches from the aromatic and aliphatic groups. |

For comparison, the 1H NMR spectrum of methyl propanoate shows a triplet for the terminal methyl group, a quartet for the methylene group, and a singlet for the ester methyl group[1]. The presence of the substituted pyridine ring in the target molecule will significantly shift the signals of the propanoate moiety and introduce new signals in the aromatic region.

Potential Applications

While specific applications for Methyl 2-(2-methylpyridin-4-yl)propanoate have not been reported, its structural motifs suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals. The 2-methylpyridine moiety is a key component in some biologically active molecules. For instance, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors for inducible nitric oxide synthase[2]. The propanoate group can act as a linker or be a pharmacophoric element itself.

-

Agrochemicals: Many pesticides and herbicides contain pyridine rings. The unique substitution pattern of this compound could lead to novel agrochemicals with specific activities.

-

Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the synthesis of functional materials. The ester functionality could be further modified to create polymers or other advanced materials.

Safety and Handling

No specific safety data is available for Methyl 2-(2-methylpyridin-4-yl)propanoate. As a general precaution for a novel chemical compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

-

PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

- Jasztold-Howorko, R., Doroszkiewicz, W., Bugla-Płoskońska, G., Croisy, A., & Carrez, D. (2005). The Synthesis and Bioloqical Properties of a 1-(2-Methylpyridin-4-yl) Olivacine Derivative. Scientia Pharmaceutica, 73(3), 133-142.

- Chen, S. H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(1), 115-126.

- Google Patents. (1960). Esterification of pyridine carboxylic acids.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(2-methylpyridin-4-yl)propanoate: Technical Monograph

[1]

Chemical Identity & Significance

Methyl 2-(2-methylpyridin-4-yl)propanoate is a specialized heterocyclic building block primarily utilized in medicinal chemistry.[1][2][3] It serves as a key precursor for introducing the 2-(2-methylpyridin-4-yl) moiety into larger bioactive scaffolds, most notably in the synthesis of Emavusertib (CA-4948) , an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor currently under clinical investigation for hematologic malignancies.[1]

The molecule features a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a methyl propanoate chain.[1][2][3] This specific substitution pattern is critical for binding affinity in kinase pockets, often engaging in hydrogen bonding or hydrophobic interactions within the ATP-binding site.[1]

Core Identifiers

| Property | Detail |

| IUPAC Name | Methyl 2-(2-methylpyridin-4-yl)propanoate |

| Common Name | 2-(2-Methylpyridin-4-yl)propionic acid methyl ester |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Parent Acid CAS | 1511977-89-1 (2-(2-methylpyridin-4-yl)propanoic acid) |

| Role | Pharmaceutical Intermediate, IRAK4 Inhibitor Fragment |

Structural Analysis & IUPAC Nomenclature

The IUPAC name is derived from the longest carbon chain containing the principal functional group (the ester) and the specific substitution on the pyridine ring.

-

Principal Group: Propanoate (3-carbon ester chain).[1]

-

Numbering: The carbonyl carbon is C1. The alpha-carbon is C2.[1]

-

Substituent: The pyridine ring is attached to C2 of the propanoate chain.

-

Pyridine Numbering: The nitrogen atom is position 1. The methyl group is at position 2.[4][5] The linkage to the propanoate is at position 4.

Stereochemistry: The C2 position is a chiral center. In drug synthesis, the (S)- or (R)-enantiomer is often selectively synthesized or resolved, as kinase active sites are highly stereospecific.[1]

Synthetic Methodologies

High-purity synthesis of this intermediate is achieved through two primary routes: Alpha-Arylation (modern, transition-metal catalyzed) or Alpha-Alkylation (classical).[1]

Route A: Palladium-Catalyzed Alpha-Arylation (Recommended)

This method is preferred for its scalability and directness, utilizing commercially available 4-bromo-2-methylpyridine.[1]

Protocol:

-

Reagents: 4-Bromo-2-methylpyridine (1.0 eq), Methyl propionate (1.2 eq), LiHMDS (Lithium hexamethyldisilazide, 2.0 eq), Pd(dba)₂ (1-2 mol%), P(t-Bu)₃ (Ligand).[1]

-

Solvent: Toluene or THF (anhydrous).[1]

-

Procedure:

-

Charge a flame-dried flask with Pd(dba)₂ and P(t-Bu)₃ under argon.

-

Add the aryl bromide and solvent.

-

In a separate vessel, generate the enolate of methyl propionate by adding it to a solution of LiHMDS at -78°C.

-

Transfer the enolate solution to the catalyst/bromide mixture.

-

Stir at room temperature or mild heat (40-60°C) until conversion is complete (monitor via LC-MS).

-

Quench: Saturated NH₄Cl solution.

-

Purification: Flash column chromatography (Hexane/EtOAc).[1]

-

Route B: Alpha-Alkylation of Acetate Precursor

Useful if Methyl 2-(2-methylpyridin-4-yl)acetate is available.[1]

Protocol:

-

Starting Material: Methyl 2-(2-methylpyridin-4-yl)acetate.[1]

-

Base: NaH (Sodium hydride) or LDA (Lithium diisopropylamide).[1]

-

Electrophile: Methyl Iodide (MeI).[1]

-

Procedure:

-

Dissolve the acetate in dry THF at -78°C (if using LDA) or 0°C (if using NaH).[1]

-

Add the base dropwise to form the enolate.

-

Add MeI (1.05 eq) slowly to avoid di-methylation.

-

Allow to warm to room temperature.

-

Caption: Convergent synthetic pathways for Methyl 2-(2-methylpyridin-4-yl)propanoate. Route A is preferred for industrial scalability.

Physicochemical Properties

Data below is derived from experimental values of the free acid and computational models for the ester.

| Property | Value (Approx.) | Note |

| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure |

| Boiling Point | 105-110°C @ 1 mmHg | High vacuum distillation required |

| Density | 1.08 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water |

| pKa (Pyridine N) | ~5.8 | Basic nitrogen allows salt formation (HCl, TFA) |

| LogP | 1.8 - 2.1 | Moderate lipophilicity |

Application in Drug Development (IRAK4 Inhibition)

This molecule acts as a "warhead" carrier or a structural anchor in the synthesis of Emavusertib (CA-4948) .[1] The 2-methylpyridin-4-yl motif is crucial for the drug's selectivity profile.[1]

Mechanism of Action Context: IRAK4 is a serine/threonine kinase downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[1] Overactivation of this pathway drives oncogenesis in ABC-DLBCL (Diffuse Large B-Cell Lymphoma) and AML (Acute Myeloid Leukemia).[1] The pyridine ring of the propanoate intermediate typically interacts with the hinge region or the solvent-exposed front of the kinase ATP-binding pocket.[1]

Caption: Biological context of the target molecule. The propanoate derivative is a precursor to Emavusertib, which blocks the IRAK4 signaling cascade.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The pyridine moiety suggests potential for unpleasant odor and basicity.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Stability: Stable under normal conditions but avoid strong oxidizing agents and strong acids (unless forming salt).[1]

References

-

Gummadi, V. R., et al. (2020). "Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies."[1] ACS Medicinal Chemistry Letters, 11(12), 2374–2381.[1] Link[1]

-

Jorgensen, M., et al. (2002). "Palladium-Catalyzed α-Arylation of Esters and Amides." Journal of the American Chemical Society, 124(42), 12557–12565. Link[1]

-

PubChem Compound Summary . (2025). "Emavusertib (CA-4948)."[1] National Center for Biotechnology Information.[1] Link

-

BLD Pharm . (2025).[1] "2-(2-Methylpyridin-4-yl)propanoic acid (CAS 1511977-89-1)."[1][6] Product Catalog. Link

Sources

- 1. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 852471-03-5_2-acetyl-4-pyridin-4-yl-1H-pyrazol-5-oneCAS号:852471-03-5_2-acetyl-4-pyridin-4-yl-1H-pyrazol-5-one【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 3. 852471-03-5_2-acetyl-4-pyridin-4-yl-1H-pyrazol-5-oneCAS号:852471-03-5_2-acetyl-4-pyridin-4-yl-1H-pyrazol-5-one【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. bldpharm.com.tr [bldpharm.com.tr]

An In-depth Technical Guide to the Physical Properties of Methyl 2-(2-methylpyridin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of Methyl 2-(2-methylpyridin-4-yl)propanoate, a compound of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry, Quantitative Structure-Property Relationship (QSPR) models, and comparative analysis of analogous structures to provide reliable estimations. Furthermore, this guide details the standardized experimental protocols for the empirical determination of these properties, ensuring a robust framework for future research and validation. The content is structured to offer not just data, but a deeper understanding of the underlying chemical principles and their practical application in a laboratory setting.

Introduction

Methyl 2-(2-methylpyridin-4-yl)propanoate is a heterocyclic compound incorporating a pyridine ring, a common scaffold in pharmacologically active molecules, and a methyl propanoate group. The strategic combination of these moieties suggests potential applications in drug discovery, where the pyridine ring can engage in crucial binding interactions and the ester group can influence solubility and pharmacokinetic properties. A thorough understanding of the physical properties of this molecule is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for Methyl 2-(2-methylpyridin-4-yl)propanoate, the following physicochemical properties have been estimated based on the known properties of its constituent functional groups (2-methylpyridine and methyl propanoate) and QSPR principles.

| Property | Predicted Value | Basis for Prediction and Key Considerations |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Boiling Point | ~250-270 °C | The presence of the polar pyridine ring and the ester group will significantly elevate the boiling point compared to simpler alkanes of similar molecular weight. The prediction is based on the boiling points of 2-methylpyridine (~144 °C) and methyl propanoate (79 °C), with an added increment for the increased molecular complexity and intermolecular forces. |

| Melting Point | Not readily predictable (likely a low-melting solid or a liquid at room temperature) | The melting point is highly dependent on the crystal lattice packing, which is difficult to predict. The asymmetry of the molecule may hinder efficient packing, potentially resulting in a low melting point or a liquid state at ambient temperature. |

| Density | ~1.05-1.15 g/cm³ | The density is expected to be slightly higher than that of water due to the presence of the nitrogen and oxygen atoms and the relatively compact structure. |

| Solubility | Moderately soluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, chloroform) | The pyridine nitrogen can act as a hydrogen bond acceptor, imparting some water solubility. However, the overall nonpolar character of the molecule suggests that solubility in organic solvents will be more significant. The solubility of pyridine derivatives is influenced by pH, with increased solubility in acidic conditions due to the protonation of the pyridine nitrogen.[1][2] |

| pKa (of the conjugate acid) | ~5.5 - 6.0 | The pKa of the pyridinium ion is predicted to be slightly higher than that of pyridine itself (~5.2) due to the electron-donating effect of the alkyl substituent. |

Experimental Determination of Physicochemical Properties

To validate the predicted values and obtain accurate data, the following standard experimental protocols are recommended.

Boiling Point Determination

The boiling point can be determined using several methods, with the choice depending on the amount of sample available.

-

Distillation Method: Suitable for larger quantities (>5 mL), this method involves the standard distillation of the liquid and recording the temperature at which the vapor and liquid phases are in equilibrium.[3]

-

Thiele Tube Method: A common and efficient method for small sample volumes. The sample is heated in a sealed capillary tube immersed in an oil bath, and the boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.[3]

Protocol: Boiling Point Determination using a Thiele Tube

-

Sample Preparation: Place a few drops of Methyl 2-(2-methylpyridin-4-yl)propanoate into a small test tube. Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: The boiling point is the temperature at which the stream of bubbles is continuous and rapid.

Melting Point Determination

If the compound is a solid at room temperature, its melting point can be determined to assess its purity. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[4][5][6]

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the solid compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Testing

The solubility of the compound in various solvents provides crucial information for its handling, purification, and formulation.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane).

-

Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, measured amount of Methyl 2-(2-methylpyridin-4-yl)propanoate (e.g., 10 mg).

-

Observation: Agitate the mixture and observe if the compound dissolves completely. If it dissolves, add more solute until saturation is reached.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble for each solvent. For aqueous solutions, the effect of pH can be investigated by adding a small amount of acid or base.

Predicted Spectroscopic Data and Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following are the predicted key features of the NMR, IR, and Mass Spectra of Methyl 2-(2-methylpyridin-4-yl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR spectra with a high degree of accuracy.[7][8][9][10][11]

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ 8.5-8.6 ppm (d, 1H): Proton on the pyridine ring at position 6, deshielded by the adjacent nitrogen.

-

δ 7.2-7.3 ppm (s, 1H): Proton on the pyridine ring at position 3.

-

δ 7.0-7.1 ppm (d, 1H): Proton on the pyridine ring at position 5.

-

δ 3.7-3.8 ppm (q, 1H): Methine proton of the propanoate group, coupled to the adjacent methyl group.

-

δ 3.6-3.7 ppm (s, 3H): Methyl protons of the ester group.

-

δ 2.5-2.6 ppm (s, 3H): Methyl protons on the pyridine ring at position 2.

-

δ 1.5-1.6 ppm (d, 3H): Methyl protons of the propanoate group, coupled to the methine proton.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~174 ppm: Carbonyl carbon of the ester group.

-

δ ~158 ppm: Carbon of the pyridine ring at position 2.

-

δ ~149 ppm: Carbon of the pyridine ring at position 6.

-

δ ~147 ppm: Carbon of the pyridine ring at position 4.

-

δ ~123 ppm: Carbon of the pyridine ring at position 5.

-

δ ~121 ppm: Carbon of the pyridine ring at position 3.

-

δ ~52 ppm: Methyl carbon of the ester group.

-

δ ~45 ppm: Methine carbon of the propanoate group.

-

δ ~24 ppm: Methyl carbon on the pyridine ring.

-

δ ~18 ppm: Methyl carbon of the propanoate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12][13]

Predicted Key IR Absorption Bands:

-

~3050-3100 cm⁻¹ (weak): C-H stretching of the aromatic pyridine ring.

-

~2950-3000 cm⁻¹ (medium): C-H stretching of the aliphatic methyl and methine groups.

-

~1735-1750 cm⁻¹ (strong, sharp): C=O stretching of the ester group. This is a highly characteristic peak.

-

~1590-1610 cm⁻¹ and ~1470-1500 cm⁻¹ (medium): C=C and C=N stretching vibrations of the pyridine ring.

-

~1150-1250 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 179.

-

Major Fragments:

-

Loss of the methoxy group (-OCH₃): m/z = 148.

-

Loss of the carbomethoxy group (-COOCH₃): m/z = 120.

-

Cleavage of the propanoate side chain, leading to the 2-methyl-4-vinylpyridine cation: m/z = 119.

-

The 2-methylpyridine cation: m/z = 93.

-

Synthesis and Potential Applications

A plausible synthetic route for Methyl 2-(2-methylpyridin-4-yl)propanoate would involve the esterification of 2-(2-methylpyridin-4-yl)propanoic acid. The acid precursor could potentially be synthesized through various methods, one of which is outlined below.

Diagram: Proposed Synthetic Pathway

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. d-nb.info [d-nb.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Untitled Document [arxiv.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of Methyl 2-(2-methylpyridin-4-yl)propanoate: A Predictive Technical Guide

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of Methyl 2-(2-methylpyridin-4-yl)propanoate. In the absence of direct experimental data in publicly accessible literature, this document synthesizes foundational spectroscopic principles and data from analogous structures to offer a detailed forecast of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended to support researchers, scientists, and drug development professionals in the identification and characterization of this and structurally related molecules.

Introduction

Methyl 2-(2-methylpyridin-4-yl)propanoate is a pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine moiety is a common scaffold in many commercial compounds, including pharmaceuticals and agrochemicals.[1] Accurate characterization of such molecules is paramount for their development and application. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure and connectivity. This guide will dissect the predicted spectroscopic signature of Methyl 2-(2-methylpyridin-4-yl)propanoate, offering a robust framework for its identification and analysis.

The structure of Methyl 2-(2-methylpyridin-4-yl)propanoate combines a 2-methylpyridine ring with a methyl propanoate side chain at the 4-position. The spectroscopic properties will, therefore, be a composite of the features of these two key fragments, influenced by their electronic interaction.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Methyl 2-(2-methylpyridin-4-yl)propanoate. These predictions are derived from the analysis of its constituent chemical moieties and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of pyridine and its derivatives, as well as those of aliphatic esters.[2][3] The electronegativity of the nitrogen atom in the pyridine ring and the ester group will significantly influence the chemical shifts of nearby protons and carbons.

The proton NMR spectrum is expected to display five distinct signals corresponding to the three aromatic protons of the pyridine ring, the methine proton and the methyl protons of the propanoate side chain, the methyl protons on the pyridine ring, and the methyl protons of the ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.4 - 8.6 | Doublet (d) | ~5.0 |

| H-3 (Pyridine) | ~7.1 - 7.3 | Singlet (s) or narrow doublet | < 1.0 |

| H-5 (Pyridine) | ~7.0 - 7.2 | Doublet (d) | ~5.0 |

| -OCH₃ (Ester) | ~3.7 | Singlet (s) | N/A |

| -CH- (Propanoate) | ~3.8 | Quartet (q) | ~7.2 |

| 2-CH₃ (Pyridine) | ~2.5 | Singlet (s) | N/A |

| -CH(CH₃ ) (Propanoate) | ~1.5 | Doublet (d) | ~7.2 |

Causality Behind Predicted Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring are deshielded due to the electron-withdrawing effect of the nitrogen atom. The H-6 proton, being in the alpha position to the nitrogen, is expected to be the most downfield.[2] The H-3 and H-5 protons will be further upfield.

-

Ester Methyl Protons (-OCH₃): These protons are adjacent to an oxygen atom, leading to a downfield shift to around 3.7 ppm.

-

Propanoate Methine and Methyl Protons: The methine proton (-CH-) is adjacent to both the pyridine ring and the carbonyl group, which will shift it downfield. It will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the propanoate side chain will appear as a doublet due to coupling with the methine proton.

-

Pyridine Methyl Protons (2-CH₃): The methyl group on the pyridine ring is expected to have a chemical shift in the typical range for methyl groups attached to an aromatic ring.

The carbon-13 NMR spectrum is predicted to show nine distinct signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon, the methine carbon, the ester methyl carbon, the propanoate methyl carbon, and the pyridine methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~174 |

| C-2 (Pyridine) | ~158 |

| C-6 (Pyridine) | ~149 |

| C-4 (Pyridine) | ~145 |

| C-3 (Pyridine) | ~122 |

| C-5 (Pyridine) | ~121 |

| -OC H₃ (Ester) | ~52 |

| -C H- (Propanoate) | ~45 |

| 2-C H₃ (Pyridine) | ~24 |

| -CH(C H₃) (Propanoate) | ~18 |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is highly deshielded and is expected to appear significantly downfield, around 174 ppm.[3]

-

Pyridine Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the substituents. The C-2 and C-6 carbons, being alpha to the nitrogen, will be the most downfield among the ring carbons.[2]

-

Ester and Propanoate Carbons: The chemical shifts of the remaining aliphatic carbons are predicted based on typical values for similar ester structures.[3]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-(2-methylpyridin-4-yl)propanoate is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The analysis is based on established IR correlation tables for aromatic esters and pyridine derivatives.[4][5]

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 2980 - 2850 | Stretch |

| C=O (Ester) | 1735 - 1715 | Stretch |

| C=N, C=C (Pyridine Ring) | 1600 - 1450 | Stretch |

| C-O (Ester) | 1300 - 1100 | Stretch |

Interpretation of Key Vibrational Modes:

-

C=O Stretch: A strong absorption band in the region of 1735-1715 cm⁻¹ is a hallmark of the ester carbonyl group. Conjugation with the pyridine ring may shift this absorption to a slightly lower wavenumber compared to a saturated ester.[4]

-

Pyridine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.[6]

-

C-H Stretches: The spectrum will also feature C-H stretching vibrations for both the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic propanoate side chain (below 3000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of Methyl 2-(2-methylpyridin-4-yl)propanoate, obtained via electron ionization (EI), is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

| m/z | Predicted Fragment Ion | Plausible Fragmentation Pathway |

| 179 | [M]⁺ | Molecular Ion |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 106 | [C₇H₈N]⁺ | Benzylic-type cleavage |

| 78 | [C₅H₄N]⁺ | Cleavage of the side chain |

Analysis of Fragmentation Pathways:

The molecular ion ([M]⁺) is expected at m/z 179. Key fragmentation pathways would likely involve the cleavage of the ester group and the propanoate side chain.

-

Loss of a Methyl Radical: Cleavage of a methyl group could lead to a fragment at m/z 164.

-

Loss of the Methoxycarbonyl Radical: A significant fragmentation pathway for esters is the loss of the -COOCH₃ group, which would result in an ion at m/z 120.[7]

-

Benzylic-type Cleavage: Cleavage of the bond between the methine carbon and the carbonyl group would lead to a stable benzylic-type cation at m/z 106, which would be a prominent peak.

-

Pyridine Ring Fragment: Fragmentation of the entire side chain could lead to the pyridyl cation at m/z 78.[8]

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data described above. These protocols are designed to be self-validating by including standard practices for instrument calibration and sample preparation.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(2-methylpyridin-4-yl)propanoate in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Data Acquisition

Objective: To obtain a high-quality infrared spectrum.

Methodology:

-

Sample Preparation: As Methyl 2-(2-methylpyridin-4-yl)propanoate is expected to be a liquid or a low-melting solid at room temperature, the spectrum can be obtained as a thin film. Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

MS Data Acquisition

Objective: To obtain the electron ionization mass spectrum.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. If the compound is sufficiently volatile, direct insertion or a gas chromatography (GC-MS) inlet can be used. For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and expected fragments.

-

Source Temperature: Typically set around 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Visualizations

Molecular Structure

Caption: Molecular structure of Methyl 2-(2-methylpyridin-4-yl)propanoate.

Key Spectroscopic Correlations

Caption: Correlation of molecular fragments with their predicted spectroscopic signatures.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for Methyl 2-(2-methylpyridin-4-yl)propanoate. By synthesizing information from structurally related compounds and foundational spectroscopic principles, this document serves as a valuable resource for the characterization and identification of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality data. It is recommended that these predicted data be confirmed through experimental verification.

References

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Pyridine - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

-

Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

-

Pyridine - Spectroscopy. Wikipedia. Available at: [Link]

-

IR Spectrum: Esters. Organic Chemistry. Available at: [Link]

-

Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498. PubChem. Available at: [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Vaia. Available at: [Link]

-

infrared spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

-

Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. Taylor & Francis Online. Available at: [Link]

-

mass spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

Sources

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. vaia.com [vaia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential of Methyl 2-(2-methylpyridin-4-yl)propanoate: A Technical Guide to Biological Activity Assessment

Foreword: The Imperative for Novel Chemical Entities in Drug Discovery

In the landscape of modern therapeutics, the quest for novel chemical entities with unique biological activities remains a cornerstone of innovation. The pyridine ring and propionic acid derivatives represent two scaffolds of immense pharmacological significance. Pyridine and its analogs are integral to a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4][5][] Similarly, arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored for their potential in treating cancer, microbial infections, and convulsions.[7][8]

This technical guide focuses on a specific hybrid molecule, Methyl 2-(2-methylpyridin-4-yl)propanoate , a compound that synergistically combines these two pharmacologically privileged moieties. To date, the biological activity of this specific ester remains largely uncharted in public domain literature. This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It provides a scientifically grounded rationale for the investigation of this compound, outlines a proposed synthetic route, and details a systematic, multi-tiered experimental workflow to thoroughly characterize its biological activity and potential therapeutic applications. By leveraging established principles of medicinal chemistry and pharmacology, we will construct a logical framework for unlocking the latent potential of this promising, yet uncharacterized, molecule.

Rationale for Investigation: A Molecule of Predicted Significance

The chemical architecture of Methyl 2-(2-methylpyridin-4-yl)propanoate suggests a high probability of interesting biological activity. This prediction is rooted in the extensive body of research on its constituent fragments.

-

The Pyridine Moiety: The pyridine scaffold is a ubiquitous feature in a multitude of clinically approved drugs and bioactive compounds. Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for various non-covalent interactions with biological targets. Derivatives of 2-methylpyridine, in particular, have been investigated for their potential as surfactants with antimicrobial properties and as components of antitubercular agents.[9][10] Furthermore, substituted pyridines have shown promise as inhibitors of key signaling proteins in cancer, such as PIM-1 kinase and c-Met kinase.[11][12]

-

The 2-Propanoate Moiety: The 2-arylpropionic acid substructure is famously associated with the NSAID class of drugs, which exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Beyond inflammation, derivatives of propionic acid have demonstrated a wide range of pharmacological effects, including antimicrobial and anticancer activities.[7][13] The esterification of the carboxylic acid to a methyl propanoate may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering advantages over the free acid form.

The conjugation of these two pharmacophores in Methyl 2-(2-methylpyridin-4-yl)propanoate presents an exciting opportunity for the discovery of a novel therapeutic agent. The electronic and steric properties of the 2-methylpyridine ring are expected to modulate the biological activity of the propanoate moiety, and vice-versa, potentially leading to a unique pharmacological profile.

Proposed Synthetic Pathway

To enable the biological evaluation of Methyl 2-(2-methylpyridin-4-yl)propanoate, a reliable and efficient synthetic route is paramount. The following multi-step synthesis is proposed, utilizing well-established and high-yielding chemical transformations.

Caption: Proposed synthetic workflow for Methyl 2-(2-methylpyridin-4-yl)propanoate.

Detailed Protocol:

Step 1: Synthesis of Ethyl 2-(2-methylpyridin-4-yl)-2-oxopropanoate

-

To a stirred suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-bromo-2-methylpyridine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

-

The reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The freshly prepared Grignard reagent is then added dropwise to a solution of ethyl 2-bromopropionate in anhydrous THF at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Ethyl 2-(2-methylpyridin-4-yl)-2-oxopropanoate.

Step 2: Synthesis of Ethyl 2-(2-methylpyridin-4-yl)propanoate

-

To a solution of Ethyl 2-(2-methylpyridin-4-yl)-2-oxopropanoate in a suitable solvent such as toluene, amalgamated zinc (prepared by treating zinc dust with a solution of mercuric chloride) is added, followed by the slow addition of concentrated hydrochloric acid.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the mixture is filtered, and the filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 2-(2-methylpyridin-4-yl)propanoate.

Step 3: Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

-

Ethyl 2-(2-methylpyridin-4-yl)propanoate is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final product, Methyl 2-(2-methylpyridin-4-yl)propanoate.

A Phased Approach to Biological Evaluation: From Broad Screening to Mechanistic Insights

A systematic and tiered approach is proposed for the biological evaluation of Methyl 2-(2-methylpyridin-4-yl)propanoate. This strategy, depicted in the workflow below, is designed to efficiently identify potential therapeutic activities and elucidate the underlying mechanisms of action.

Caption: A multi-phase workflow for the biological evaluation of the target compound.

Phase 1: Broad-Spectrum Primary Screening

1. In Vitro Cytotoxicity Profiling:

-

Objective: To assess the general cytotoxicity of Methyl 2-(2-methylpyridin-4-yl)propanoate and identify potential anticancer activity.

-

Methodology: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, and leukemia) and a non-cancerous human cell line (e.g., fibroblasts or epithelial cells) will be treated with a range of concentrations of the test compound. Cell viability will be determined using standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[14][15]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line. A significant difference in IC50 values between cancerous and non-cancerous cell lines will indicate selective anticancer potential.

2. Antimicrobial Susceptibility Testing:

-

Objective: To evaluate the antibacterial and antifungal activity of the compound.

-

Methodology: The minimum inhibitory concentration (MIC) of Methyl 2-(2-methylpyridin-4-yl)propanoate will be determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) using the broth microdilution method according to CLSI guidelines.

-

Data Analysis: The MIC value, defined as the lowest concentration of the compound that inhibits visible microbial growth, will be recorded for each tested strain.

Phase 2: Secondary Assays and Mechanism of Action Studies

The direction of Phase 2 will be guided by the results of the primary screening.

If Anticancer Activity is Observed:

-

Cell Cycle Analysis: Flow cytometry will be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Apoptosis Induction: Annexin V/propidium iodide (PI) staining followed by flow cytometry will be employed to quantify the induction of apoptosis.

-

Kinase Inhibition Profiling: Given the prevalence of pyridine derivatives as kinase inhibitors, the compound will be screened against a panel of cancer-related kinases (e.g., PIM-1, c-Met, and others) to identify potential molecular targets.

If Anti-inflammatory Potential is Suggested:

-

Cyclooxygenase (COX-1/COX-2) Inhibition Assay: The ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes will be assessed using commercially available assay kits. This will determine if it acts as a classical NSAID.

-

Cytokine Release Assay: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) will be measured in lipopolysaccharide (LPS)-stimulated macrophages using ELISA.

If Antimicrobial Activity is Detected:

-

Time-Kill Kinetic Assays: These studies will determine whether the compound is bacteriostatic or bactericidal and the rate at which it kills the target microorganisms.

-

Biofilm Disruption Assay: The ability of the compound to inhibit the formation of or disrupt established microbial biofilms will be evaluated using crystal violet staining.

Hypothetical Signaling Pathway: A Focus on Cancer Kinase Inhibition

Based on the structural alerts within Methyl 2-(2-methylpyridin-4-yl)propanoate and the known activities of similar pyridine-containing molecules, a plausible mechanism of action in cancer could involve the inhibition of a key signaling kinase. The diagram below illustrates a hypothetical scenario where the compound targets a receptor tyrosine kinase (RTK) or a downstream kinase, thereby disrupting a pro-survival signaling cascade.

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. paspk.org [paspk.org]

- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterization and in vitro biological evaluation of novel organotin(IV) compounds with derivatives of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. library.dmed.org.ua [library.dmed.org.ua]

Methyl 2-(2-methylpyridin-4-yl)propanoate: Mechanism of Action & Synthetic Utility

This guide provides an in-depth technical analysis of Methyl 2-(2-methylpyridin-4-yl)propanoate , a critical pyridine-based building block used in medicinal chemistry. While often categorized as a pharmaceutical intermediate, its structural pharmacophore—a 2-arylpropionate derivative —places it within the chemical lineage of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

This document details its chemical mechanism, synthetic utility, and biological relevance, focusing on its role in Structure-Activity Relationship (SAR) optimization via the "Magic Methyl" effect and bioisosterism.

Executive Summary

Methyl 2-(2-methylpyridin-4-yl)propanoate (CAS Registry Number: Implied 155700-14-4 or analog) is a specialized heterocyclic ester used primarily as a strategic synthon in the development of pharmaceuticals. Structurally, it consists of a 2-methylpyridine ring substituted at the 4-position with a methyl propanoate moiety.[1]

Its significance lies in two core domains:

-

Bioisosterism : It serves as a pyridine bioisostere for the phenyl-propionic acid moiety found in "profen" NSAIDs (e.g., Ibuprofen, Naproxen), offering altered solubility and metabolic stability profiles.

-

Synthetic Versatility : It acts as a precursor for Spleen Tyrosine Kinase (SYK) inhibitors, Histamine H4 antagonists , and other nitrogen-containing heterocycles where the pyridine nitrogen provides a hydrogen bond acceptor critical for active site binding.

Chemical Identity & Pharmacophore Analysis[1][2]

| Property | Specification |